3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one
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Description
3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.3. The purity is usually 95%.
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Scientific Research Applications
Nuclear Magnetic Resonance (NMR), Infrared (IR) and Mass Spectrometry (MS) Study
The compound exhibits keto-enol tautomerism, with studies indicating that compounds similar in structure primarily exist in their enol form, irrespective of the solvent, temperature, or physical state. This was supported by comprehensive NMR, IR, MS/MS, and molecular modeling analyses, emphasizing the stable tautomeric form under various conditions (Pires et al., 2016).
Crystal Structure and Theoretical Study
Another significant application involves the investigation into the centrosymmetric resonance-assisted hydrogen bonding chains in the enol form of β-diketone. This study characterized the compound through single-crystal X-ray analysis and highlighted the influence of resonance-assisted hydrogen bonds (RAHBs) on the energy stabilization and electronic delocalization within the crystal structure (Franca et al., 2016).
Properties
IUPAC Name |
3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-16(2)7-11(17)13(12(18)8-16)14-9-5-3-4-6-10(9)15(19)20-14/h3-6,14,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKJTAHGXYLASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C2C3=CC=CC=C3C(=O)O2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.